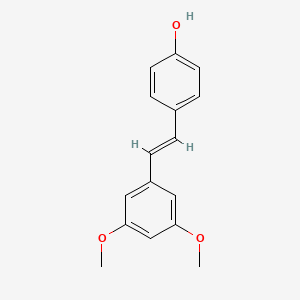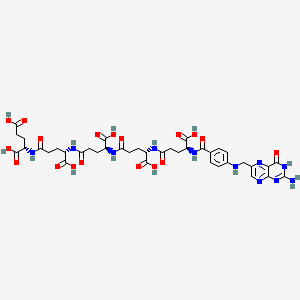
PIP-199
描述
PIP-199 是一种曼尼希碱化合物,以其作为 FANCM-RMI 蛋白-蛋白相互作用的小分子抑制剂而闻名。 这种相互作用对于维持遗传疾病(如范可尼贫血和布卢姆综合征)中的基因组稳定性至关重要 。 This compound 及其类似物已被用作各种生物学研究中的工具化合物,特别是与癌症研究和基因组稳定性相关的研究 .
作用机制
生化分析
Biochemical Properties
PIP-199 is a selective inhibitor of RMI (RecQ-mediated genome instability protein) core complex/MM2 interaction, with an IC50 of 36 μM . This interaction is key in governing genome instability in genetic disorders such as Fanconi Anemia and Bloom’s Syndrome .
Cellular Effects
The cellular effects of this compound are largely due to its ability to inhibit the RMI core complex/MM2 interaction. This interaction is crucial for the proper execution of the Fanconi anemia (FA) DNA repair pathway, a common mechanism by which tumors evolve resistance to DNA crosslinking chemotherapies .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the RMI core complex/MM2, thereby inhibiting its function. This inhibition disrupts the FA DNA repair pathway, potentially sensitizing resistant tumors to DNA crosslinking chemotherapeutics .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It has been reported that this compound immediately decomposes in common aqueous buffers and some organic solvents .
准备方法
PIP-199 的合成涉及曼尼希反应,该反应通常包括胺、甲醛和羰基化合物的缩合。 已经报道了 this compound 的特定合成路线,表明母体化合物在常见的含水缓冲液和某些有机溶剂中迅速分解
化学反应分析
PIP-199 经历了几种类型的化学反应,包括水解和分解。 它在水溶液和某些有机溶剂中化学不稳定,导致迅速分解成各种产物 。 其反应中常用的试剂包括含水缓冲液和有机溶剂,如氯仿和甲醇 。 这些反应形成的主要产物通常是 this compound 的水解和分解形式,它们缺乏母体化合物的生物活性 .
科学研究应用
相似化合物的比较
PIP-199 在其对 FANCM-RMI 相互作用的特异性抑制方面是独一无二的。 具有相同吲哚衍生的曼尼希碱核心支架的类似化合物包括已用于相关生物学研究的各种类似物 。 这些类似物已被研究用于其在抑制细菌群体感应、激活促凋亡蛋白和作为潜在的抗血吸虫化合物方面的作用 。 与 this compound 一样,这些化合物也表现出化学不稳定性和潜在的非特异性毒性,这限制了它们作为研究工具的有效性 .
属性
IUPAC Name |
ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c1-2-34-27(32)30-18-16-29(17-19-30)26(22-13-8-9-15-28-22)24-21-12-6-7-14-23(21)31(33)25(24)20-10-4-3-5-11-20/h3-15,26,33H,2,16-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTCTSYSZSYNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=C(N(C4=CC=CC=C43)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1678314.png)











